molecular formula C20H33BO2 B13686816 2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester

2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester

Cat. No.: B13686816
M. Wt: 316.3 g/mol
InChI Key: BSPAIMRQCWSONH-UHFFFAOYSA-N
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Description

2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester is a boronic ester commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester typically involves the reaction of 4-(tert-butyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester is unique due to its tert-butyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions requiring high selectivity and stability.

Properties

Molecular Formula

C20H33BO2

Molecular Weight

316.3 g/mol

IUPAC Name

2-[2-(4-tert-butylphenyl)-2-methylpropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H33BO2/c1-17(2,3)15-10-12-16(13-11-15)18(4,5)14-21-22-19(6,7)20(8,9)23-21/h10-13H,14H2,1-9H3

InChI Key

BSPAIMRQCWSONH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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